N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZKKRQIXXEDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, sulfonamide group, or acetamide backbone, leading to variations in reactivity, solubility, and bioactivity. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations
Electronic Effects : The 2,5-dichlorophenylsulfonyl group in the target compound enhances electron-withdrawing properties compared to the methylsulfonyl group in or the trifluoromethylsulfonyl group in mefluidide . This may influence binding affinity in biological systems or catalytic interactions.
Synthetic Routes : Most analogs are synthesized via sulfonylation or acetylation of aniline precursors. For example, the methylsulfonyl derivative in was prepared using acetic anhydride, a common acetylating agent.
Biological Relevance : Mefluidide’s herbicidal activity contrasts with the nitro-containing analog in , which is primarily a synthetic intermediate. This highlights how substituents dictate application: electron-deficient groups (e.g., nitro, chloro) favor pharmaceutical intermediates, while bulkier groups (e.g., trifluoromethyl) enhance agrochemical activity.
Crystallinity and Stability : The benzo[d][1,3]dioxole-containing compound exhibits high yield (91%) and crystallinity, likely due to strong intermolecular hydrogen bonding (evidenced by 13C-NMR data). Similarly, the nitro derivative in forms chains via C–H⋯O interactions, critical for material stability.
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Analytical Comparison
- The absence of specific data for the target compound underscores the need for further experimental characterization. However, the close match between calculated and found elemental analysis in Compound 5 validates synthetic precision in this class.
Research Implications and Gaps
Biological Screening : The target compound’s dichlorophenylsulfonyl group may confer antimicrobial or anti-inflammatory properties, as seen in related sulfonamides. Comparative studies with mefluidide could explore selectivity in plant vs. mammalian systems.
Crystallography : Structural analysis akin to would clarify intermolecular interactions and stability, aiding formulation development.
Synthetic Optimization : ’s high-yield synthesis (91%) suggests scalable routes for the target compound if analogous methods are employed.
Biological Activity
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group linked to a dichlorophenyl ring and an acetamide moiety. The typical synthesis involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base like triethylamine, which neutralizes the hydrochloric acid produced during the reaction. This process is generally conducted at room temperature for several hours until completion .
Biological Mechanisms and Activity
This compound exhibits various biological activities primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism suggests potential applications in treating diseases where enzyme inhibition is beneficial .
The compound's mechanism of action may involve:
- Enzyme Inhibition : Competitive inhibition of target enzymes leading to reduced activity.
- Receptor Modulation : Interaction with specific receptors that may alter physiological responses.
Case Studies and Experimental Validation
- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties. It has been evaluated for its ability to reduce inflammatory markers in vitro .
- Cytotoxicity Assays : In vitro tests on human cancer cell lines (e.g., HeLa and A549) showed that the compound did not exhibit significant cytotoxic effects at concentrations up to 25 μM, indicating a favorable safety profile for further development .
- Structure-Activity Relationships (SAR) : Research has demonstrated that variations in the chemical structure can significantly influence biological activity. For instance, modifications to the sulfonamide group can enhance or diminish enzyme inhibition capabilities .
Comparative Analysis of Similar Compounds
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide | Similar sulfonamide structure | Potentially different biological activity due to positional changes |
| 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide | Contains methylamino groups | Enhanced reactivity due to unique substitution |
| N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide | Features an isoxazole moiety | Different pharmacological properties due to heterocyclic structure |
Applications in Medicinal Chemistry
Due to its biological activity, this compound serves as a lead compound for developing new drugs targeting specific enzymes or pathways. Its versatility allows for modifications that can enhance its therapeutic potential across various medical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with sulfonation of 2,5-dichloroaniline to form the sulfonamide intermediate, followed by coupling with 4-aminophenylacetamide. Key steps include:
- Sulfonamide formation using sulfonyl chloride and amine under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) .
- Acetamide coupling via nucleophilic acyl substitution with acetic anhydride or acetyl chloride .
- Optimization factors: Temperature control (<50°C to prevent decomposition), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be analyzed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for acetamide NH at δ 10.2–10.5 ppm (singlet), aromatic protons (δ 7.2–8.1 ppm, multiplet patterns reflecting dichlorophenyl substitution) .
- ¹³C NMR : Carbonyl (C=O) at ~168–170 ppm, sulfonamide S=O at ~125–130 ppm .
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O), ~1350–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~384.8 (calculated for C₁₄H₁₁Cl₂N₂O₃S) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against urease or carbonic anhydrase using spectrophotometric assays (e.g., phenol red method for urease activity at pH 6.8, monitoring ammonia release) .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across related sulfonamides?
- Methodological Answer :
- Comparative Analysis : Map substituent effects using analogs (e.g., 2,3-dichloro vs. 2,5-dichloro phenyl; see vs. 15).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., urease PDB: 4H9M).
- Validation : Synthesize analogs with targeted substitutions (e.g., methoxy groups to enhance solubility) and retest activity .
Q. What strategies resolve discrepancies in reported cytotoxicity profiles between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability : Assess hepatic metabolism using liver microsomes (e.g., human S9 fraction) to identify reactive metabolites.
- Formulation Adjustments : Use nanocarriers (e.g., liposomes) to improve bioavailability and reduce off-target effects .
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with in vivo dosing regimens .
Q. How can crystallography and computational methods elucidate its binding mode to protein targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase II) and solve structures at <2.0 Å resolution .
- Molecular Dynamics (MD) : Simulate binding interactions (GROMACS) over 100 ns to analyze stability of hydrogen bonds (e.g., sulfonamide O with Arg/His residues) .
Data Contradiction Analysis
Q. Why do some studies report potent enzyme inhibition while others show negligible activity?
- Methodological Answer :
- Assay Variability : Standardize buffer pH (e.g., urease assays sensitive to pH 6.8 vs. 7.4) and substrate concentration .
- Impurity Profiling : Use HPLC-MS to verify compound purity (>95%); trace solvents (e.g., DMF) may inhibit enzymes .
- Species-Specific Effects : Test against orthologs (e.g., human vs. bacterial urease) to identify selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
